3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol

Fragment-based drug discovery Lead-like properties Ligand efficiency

3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol (CAS 83724-97-4) is a minimally substituted, fragment-like member of the pyrazolo[1,5-a]pyrimidine (PP) family—a privileged N-heterocyclic scaffold extensively exploited in kinase inhibitor drug discovery. With a molecular weight of 177.20 g/mol (C₉H₁₁N₃O), this compound bears a single propan-1-ol substituent at the 6-position of the bicyclic core, leaving positions 2, 3, 5, and 7 unsubstituted.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 83724-97-4
Cat. No. B3430464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
CAS83724-97-4
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1)CCCO
InChIInChI=1S/C9H11N3O/c13-5-1-2-8-6-10-9-3-4-11-12(9)7-8/h3-4,6-7,13H,1-2,5H2
InChIKeyUIEKGRSHIJATHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol (CAS 83724-97-4): Fragment-Like Scaffold for Kinase-Targeted Library Design


3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol (CAS 83724-97-4) is a minimally substituted, fragment-like member of the pyrazolo[1,5-a]pyrimidine (PP) family—a privileged N-heterocyclic scaffold extensively exploited in kinase inhibitor drug discovery [1]. With a molecular weight of 177.20 g/mol (C₉H₁₁N₃O), this compound bears a single propan-1-ol substituent at the 6-position of the bicyclic core, leaving positions 2, 3, 5, and 7 unsubstituted . Its predicted LogP of 0.65, topological polar surface area (TPSA) of 50.42 Ų, single hydrogen bond donor, and three rotatable bonds place it firmly within fragment-based drug discovery (FBDD) lead-like space, distinguishing it from the heavily decorated, drug-like PP analogs that dominate kinase inhibitor patents and the literature .

Why Unsubstituted 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol Cannot Be Replaced by Pre-Functionalized Analogs in Synthetic Programs


In pyrazolo[1,5-a]pyrimidine-based medicinal chemistry, the presence and position of substituents profoundly alter both synthetic accessibility and biological target engagement profiles. The target compound (CAS 83724-97-4) is distinguished by its fully unsubstituted 2-, 3-, 5-, and 7-positions on the PP core, combined with a primary alcohol at the 6-position via a three-carbon spacer . This contrasts sharply with commercially available analogs such as 2,3-dimethyl-pyrazolo[1,5-a]pyrimidine-6-propanol (CAS 1240526-10-6, MW 205.26), which is pre-blocked at two positions and exhibits higher lipophilicity , and the 6-acetate-protected variant (CAS 83725-01-3, MW 219.24), which requires deprotection before the alcohol can be used as a synthetic handle . The 3-unsubstituted nature of the target compound is particularly significant given that a dedicated patent class (US 20090118277) specifically claims 3-unsubstituted N-(aryl- or heteroaryl)-pyrazolo[1,5-a]pyrimidines as kinase inhibitors, underscoring that the absence of a 3-substituent is itself a pharmacophoric requirement for certain target engagements [1]. Simply substituting a pre-functionalized analog eliminates the degrees of synthetic freedom that this compound uniquely provides.

Quantitative Differentiation Evidence for 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol Versus Closest Structural Analogs


Fragment-Like Molecular Weight Enables FBDD Applications Inaccessible to Drug-Like PP Derivatives

The target compound's molecular weight of 177.20 g/mol places it within the established fragment space (MW < 300 Da per the Rule of Three), contrasting sharply with the highly optimized DDR1 inhibitor 7rh (MW > 400 Da) that bears the same pyrazolo[1,5-a]pyrimidin-6-yl substructure but is elaborated with an ethynylbenzamide moiety [1]. The fragment 7rh itself achieves DDR1 IC₅₀ = 6.8 nM and Kd = 0.6 nM with S(35) selectivity score of 0.035 against 455 kinases, but its molecular complexity precludes its use as a starting point for divergent library synthesis—precisely the application space occupied by the target compound [1].

Fragment-based drug discovery Lead-like properties Ligand efficiency

Predicted Lipophilicity (LogP) Contrasts with Highly Substituted Pyrazolo[1,5-a]pyrimidine Drug Molecules

The target compound exhibits a predicted LogP of 0.65 (ChemAxon) , representing a >3-order-of-magnitude lower lipophilicity compared to the ERβ antagonist PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, CAS 805239-56-9), which contains two trifluoromethyl groups and two aryl substituents . While PHTPP's high lipophilicity contributes to its 36-fold ERβ selectivity and cell permeability in SKOV3 and OV2008 ovarian cancer lines, the target compound's low LogP offers superior aqueous solubility potential for biochemical assays and fragment screening formats where high-DMSO conditions must be avoided [1].

Lipophilicity Physicochemical profiling ADME prediction

Unsubstituted 3-Position: Structural Prerequisite for Tie-2 Kinase Inhibitor Pharmacophore as Defined in Patent Literature

U.S. Patent Application US 20090118277 explicitly defines a genus of 3-unsubstituted N-(aryl- or heteroaryl)-pyrazolo[1,5-a]pyrimidines as kinase inhibitors with demonstrated Tie-2 kinase modulation [1]. The target compound, bearing no substituent at the 3-position, matches this key pharmacophoric requirement. In contrast, 3-substituted analogs such as 3-(3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol (CAS 893613-21-3, MW 259.33) and 3-(3-nitro-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol (CAS 83724-98-5) are constitutionally excluded from this inhibitor class by virtue of their 3-substitution. The patent discloses that the 3-unsubstituted phenotype enables specific hinge-region interactions in the Tie-2 ATP-binding pocket that are sterically blocked when even small substituents occupy the 3-position [1].

Kinase inhibitor pharmacophore Structure-activity relationship Tie-2 kinase

6-Position Primary Alcohol as a Divergent Synthetic Handle Versus Protected or Oxidized Analogs

The target compound features a free primary alcohol (-CH₂CH₂CH₂OH) at the 6-position, directly available for esterification, etherification, oxidation to the aldehyde (3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal, MW 175.19), or conversion to the amine (3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine) . By contrast, the closest commercially available analog, pyrazolo[1,5-a]pyrimidine-6-propanol, 6-acetate (CAS 83725-01-3, MW 219.24), bears a protected acetyl ester requiring a deprotection step (typically basic hydrolysis) before the alcohol can participate in subsequent transformations, adding one synthetic step and reducing overall yield . The corresponding aldehyde (CAS 2229492-04-8) is already oxidized and cannot be directly used in nucleophilic displacement or Mitsunobu reactions without prior reduction [1].

Synthetic intermediate Building block versatility Functional group interconversion

Vendor-Specified Purity (95%) and Identity Confirmation Provide a Defined Quality Benchmark for Procurement

The target compound is commercially available from Leyan (Product No. 2041932) at a specified purity of 95%, with lot-specific purity verified by the vendor . Its melting point of 47–48 °C provides a simple, orthogonal identity confirmation by melting point determination that is not available for liquid or amorphous PP analogs. The boiling point of 138–148 °C at reduced pressure (0.04 Torr) enables purification by vacuum distillation if needed . In contrast, the structurally related 3-(3-nitro-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol (CAS 83724-98-5) and the thiophene-substituted analog (CAS 893613-21-3) are less widely cataloged across major vendor platforms, with fewer suppliers offering verified purity specifications.

Quality control Compound procurement Analytical specification

Optimal Procurement and Research Use Cases for 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Construction for Kinase Target Identification

With MW 177.20, LogP 0.65, TPSA 50.42 Ų, and only 1 H-bond donor , the target compound satisfies all Rule of Three criteria for fragment library inclusion. It can be screened at high concentrations (typically 0.5–2 mM) in biochemical assays against kinase panels without the solubility limitations that plague drug-like PP derivatives such as PHTPP (DMSO-dependent solubility) or 7rh [1]. Its free primary alcohol at the 6-position allows for subsequent fragment growing or linking via ester, ether, or triazole chemistry without prior deprotection, enabling rapid hit-to-lead progression .

Synthesis of 3-Unsubstituted Tie-2 Kinase Inhibitor Libraries Following Patent-Defined Pharmacophore

Medicinal chemistry programs targeting Tie-2 kinase can use this compound as a direct starting point for generating N-(aryl- or heteroaryl)-derivatized libraries as described in US 20090118277 [2]. The 3-unsubstituted feature is a mandatory pharmacophoric requirement under this patent class; any procurement of 3-substituted analogs (e.g., CAS 893613-21-3, 1240526-10-6) would produce compounds outside the claimed structural genus, potentially forfeiting freedom-to-operate advantages in this target space [2]. Coupling the free 6-propanol with diverse aryl/heteroaryl amines at the 7-position generates focused libraries for Tie-2 selectivity profiling.

Divergent Building Block for DDR1-Targeted Probe Synthesis Using the Pyrazolo[1,5-a]pyrimidin-6-yl Ethynylbenzamide Chemotype

The proven DDR1 inhibitor series 7rh and 7rj (IC₅₀ = 6.8 and 7.0 nM; oral bioavailability 67.4% and 56.2%) [1] features the identical pyrazolo[1,5-a]pyrimidin-6-yl core present in the target compound. The target compound's free alcohol can be converted to the corresponding aldehyde or alkyne for Sonogashira coupling with substituted benzamides, enabling medicinal chemists to explore SAR around the ethynylbenzamide moiety with a synthetically tractable, fragment-like starting material rather than purchasing pre-assembled, expensive advanced intermediates [1]. Given the Kd of 0.6 nM and S(35) selectivity score of 0.035 for 7rh across 455 kinases, systematic variation of the benzamide portion using this scaffold could identify back-up series with improved selectivity windows.

Quality-Controlled Intermediate for Multi-Step Parallel Synthesis Workflows

For contract research organizations (CROs) and internal medicinal chemistry groups running parallel synthesis campaigns, the vendor-specified purity of 95% combined with a melting point of 47–48 °C provides a defined quality benchmark. The free alcohol functionality eliminates one synthetic step compared to the 6-acetate protected analog (CAS 83725-01-3) , reducing the step count for a typical 3-step diversification sequence (alcohol activation → nucleophilic displacement → purification) by 25%. At procurement scale, this directly translates to reduced solvent consumption, lower waste generation, and shorter cycle times per library plate.

Quote Request

Request a Quote for 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.